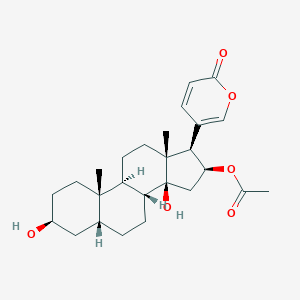

16-(Acetyloxy)-3,14-dihydroxybufa-20,22-dienolide

Description

Contextualization of Bufotalin within Natural Product Chemistry

Bufotalin occupies a significant position within natural product chemistry as a prominent example of a bufadienolide. These compounds are characterized by their distinct steroid structure and the presence of a five-membered lactone ring with two double bonds. nih.gov Bufadienolides are a class of cardiac glycosides found in various plant and animal sources, with toad venom being a particularly rich source. mdpi.comtaylorandfrancis.com The study of bufotalin and other bufadienolides from natural sources contributes to the broader field of discovering and understanding the biological activities of natural compounds. Research into bufotalin involves its isolation, structural elucidation, and the investigation of its diverse pharmacological properties.

Historical and Contemporary Significance in Biomedical Research

Historically, preparations containing bufotalin, such as Venenum Bufonis, have been utilized in traditional medicine for centuries, suggesting an early recognition of their biological effects. mdpi.comspandidos-publications.com This historical use has paved the way for contemporary biomedical research to investigate the specific compounds responsible for these effects. In modern research, bufotalin has gained significance due to its observed biological activities, particularly its potential in the areas of oncology and immunology. mdpi.comcaymanchem.com Contemporary studies aim to understand the underlying molecular mechanisms of bufotalin's actions, moving beyond traditional uses to explore its therapeutic potential in a Western scientific context.

Scope and Objectives of Current Bufotalin Investigations

Current research on bufotalin is broad and focuses on elucidating its pharmacological properties and potential therapeutic applications. A major area of investigation is its anticancer activity, with studies exploring its effects on various cancer cell lines and the mechanisms by which it inhibits proliferation, induces apoptosis, and affects cell cycle progression. mdpi.comspandidos-publications.comresearchgate.nettandfonline.comnih.govnih.gov Additionally, research is being conducted to understand its immunomodulatory and antiviral properties. mdpi.commdpi.comcaymanchem.com The objectives of these investigations include identifying specific molecular targets, signaling pathways influenced by bufotalin, and evaluating its efficacy in preclinical models. The development of novel drug delivery systems to improve its pharmacokinetic profile and reduce potential toxicity is also within the scope of current research. tandfonline.comoncotarget.com

Detailed research findings highlight bufotalin's impact on cellular processes. For instance, studies have shown that bufotalin can induce cell cycle arrest and apoptosis in various cancer cell lines, including melanoma, triple-negative breast cancer (TNBC), and hepatocellular carcinoma. mdpi.comfrontiersin.orgspandidos-publications.comresearchgate.netnih.gov The mechanisms involved can include the modulation of proteins like ATM, Chk2, CDC25C, CDK1, BAX, and BCL-2, as well as the activation of caspase cascades. mdpi.comspandidos-publications.comnih.gov In TNBC cells, bufotalin has been shown to inhibit proliferation and metastasis by promoting apoptosis and inhibiting the STAT3/EMT axis. mdpi.com Research also indicates that bufotalin can induce oxidative stress-mediated apoptosis in glioblastoma cells by affecting the ITGB4/FAK/ERK pathway. nih.gov Furthermore, bufotalin has demonstrated antiviral activity against coronaviruses like MERS-CoV, SARS-CoV, and SARS-CoV-2, although other bufadienolides like bufalin (B1668032) and cinobufagin (B1669057) showed more potent activity in some studies. mdpi.com

Here are some examples of research findings on bufotalin's effects on cancer cells:

| Cancer Cell Line | Observed Effect | Key Mechanisms Involved | Source |

| Human melanoma (A375) | Inhibition of proliferation, induction of cell cycle arrest (G2/M), apoptosis. | Upregulation of ATM, Chk2; downregulation of CDC25C, CDK1; increased BAX, decreased BCL-2; caspase-3/-9 activation. | spandidos-publications.comnih.gov |

| Triple-negative breast cancer (MDA-MB-231, HCC1937) | Inhibition of proliferation, induction of cell cycle arrest (S or G2/M), apoptosis, inhibition of migration and invasion. | Caspase-mediated apoptosis, regulation of EMT biomarkers, MMPs, integrin α6, downregulation of STAT3 pathway. | mdpi.com |

| Hepatocellular carcinoma (Hep3B, HepG2) | Induction of apoptosis, inhibition of proliferation. | Activation of caspases and apoptosis-inducing factor (AIF), G2/M cell cycle arrest, modulation of bcl-2 and bax expressions, caspase-9 and -3 activation. | frontiersin.orgcaymanchem.commedchemexpress.comnih.gov |

| Glioblastoma (U251) | Inhibition of cell growth, induction of apoptosis. | Mitochondrial dysfunction, ROS production, downregulation of ITGB4/FAK/ERK pathway, increased Bax, decreased Bcl-2, caspase-9/-3, PARP cleavage. | nih.gov |

| Non-small cell lung cancer (A549) | Induction of ferroptosis. | GPX4 degradation, elevated intracellular Fe2+ levels, enhanced lipid peroxidation. | tandfonline.comnih.gov |

Bufotalin has also been investigated for its effects on the immune system, showing potential in ameliorating experimental Sjögren's syndrome in mice by inhibiting Th17 generation and reducing levels of pro-inflammatory cytokines. caymanchem.com

The ongoing research aims to fully characterize the therapeutic potential of bufotalin and to overcome challenges such as its solubility and targeted delivery to improve its efficacy and safety for potential clinical applications. oncotarget.com

Structure

2D Structure

Properties

IUPAC Name |

[3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O6/c1-15(27)32-21-13-26(30)20-6-5-17-12-18(28)8-10-24(17,2)19(20)9-11-25(26,3)23(21)16-4-7-22(29)31-14-16/h4,7,14,17-21,23,28,30H,5-6,8-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZHMAYHYHEWBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=COC(=O)C=C5)C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871653 | |

| Record name | 16-(Acetyloxy)-3,14-dihydroxybufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-95-4 | |

| Record name | Bufotaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Isolation and Purification Methodologies for Bufotalin

Advanced Chromatographic Techniques for Bufotalin Extraction from Biological Sources

Advanced chromatographic techniques are crucial for separating bufotalin from the complex mixture of compounds present in biological sources. Column chromatography on silica (B1680970) gel is a common initial step, often using solvent mixtures like n-hexane-acetone for elution. sci-hub.se However, traditional silica gel column chromatography may not effectively separate bufadienolide monomers with similar retention behavior. sci-hub.se

To overcome these limitations and achieve higher purity, preparative high-performance liquid chromatography (HPLC) and high-speed counter-current chromatography (HSCCC) are employed. Reversed-phase preparative HPLC with a C18 column and methanol-water as the mobile phase has been successfully used to separate bufadienolides like bufalin (B1668032) and cinobufagin (B1669057) with high purity. sci-hub.seresearchgate.net

HSCCC is another powerful technique for the preparative separation of bufadienolides from ChanSu. nih.govresearchgate.netscielo.br This liquid-liquid chromatography method utilizes a two-phase solvent system. For instance, a stepwise elution with a solvent system composed of n-hexane/ethyl acetate (B1210297)/methanol/water at specific ratios has been used to isolate several bufadienolides, including bufotalin, with high purity. nih.govscielo.br The combination of HSCCC and preparative HPLC has been demonstrated as a highly efficient strategy for isolating multiple bufadienolides at high purities. researchgate.netscielo.br

Research has shown that HSCCC using a stepwise elution with solvent systems like petroleum ether-ethyl acetate-methanol-water can yield bufotalin with purities exceeding 97%. scielo.br

Spectroscopic Characterization in Bufotalin Research

Spectroscopic methods are essential for the identification and structural elucidation of bufotalin after isolation and purification. Techniques such as UV-Vis analysis, infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are widely used in natural product research for confirming molecular structures and assessing purity. etsu.edumdpi.com

NMR spectroscopy, including 1H-NMR and 13C-NMR, is a key technique for determining the chemical structure of isolated compounds like bufotalin by providing detailed information about the arrangement of atoms. nih.govscielo.bruci.edu Mass spectrometry, particularly coupled with chromatography (e.g., LC-MS), is used to determine the molecular weight and fragmentation pattern of bufotalin, aiding in its identification and characterization. mdpi.comresearchgate.netwisc.edu ESI-MS in positive mode has been used to obtain mass spectral data for bufadienolides, including bufotalin. scielo.br IR spectroscopy provides information about the functional groups present in the molecule based on characteristic absorption frequencies. mdpi.comwisc.edulongdom.org

Quantitative Analytical Strategies for Bufotalin in Biological Matrices and Natural Sources

Quantitative analysis of bufotalin is important for various purposes, including quality control of natural sources and studying its behavior in biological systems. Several analytical techniques are employed for this purpose, with hyphenated techniques like LC-MS and HPLC being prominent. nih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS, particularly ultra-performance liquid chromatography coupled with triple-quadrupole tandem mass spectrometry (UPLC-QqQ-MS/MS) in multiple-reaction monitoring (MRM) mode, is a sensitive and reliable method for the quantitative analysis of bufotalin in biological matrices like plasma. nih.govnih.govmdpi.comlcms.cz LC-MS/MS allows for the specific detection and quantification of bufotalin based on its unique mass fragmentation pattern. nih.govresearchgate.netbioagilytix.com

Studies have utilized LC-MS systems with ESI interfaces for the identification and quantification of bufotalin and its metabolites. nih.gov UPLC-Q-TOF/MS has also been applied for the qualitative and quantitative analysis of bufadienolides, including bufotalin, in toad venom samples. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a widely used technique for the quantitative analysis of bufotalin in natural sources like toad skins and venom. nih.govresearchgate.netphcog.comsciencepublishinggroup.com HPLC coupled with UV detection is commonly employed, particularly when the analytes have chromophores that absorb UV light at a specific wavelength, such as 296 nm for bufadienolides. nih.govmdpi.com

HPLC methods for bufotalin quantification involve the use of specific columns, mobile phases, and detection wavelengths. For example, a C18 column and a mobile phase consisting of acetonitrile (B52724) and water with formic acid have been used for the separation and quantification of bufotalin. nih.govmdpi.com The retention times of bufotalin and other bufadienolides are key parameters in HPLC analysis for identification and quantification. nih.govphcog.com

Method Validation for Bufotalin Quantification

Validation of analytical methods for bufotalin quantification is crucial to ensure their reliability, accuracy, and precision. frontiersin.orgeuropa.eudemarcheiso17025.comeurachem.org Method validation typically involves assessing parameters such as linearity, precision (intra-day and inter-day), accuracy, limits of detection (LOD), limits of quantification (LOQ), recovery, and stability. nih.govnih.govmdpi.comeuropa.eufrontiersin.orgrjpbcs.com

Linearity is established by analyzing samples with known concentrations of bufotalin and determining the relationship between the peak area or response and the concentration. nih.govnih.govnih.govmdpi.comfrontiersin.orgrjpbcs.com Precision is evaluated by repeatedly analyzing quality control samples at different concentration levels to assess the variability of the results. nih.govnih.goveuropa.eufrontiersin.orgrjpbcs.com Accuracy is determined by comparing the measured concentrations in spiked samples to the known added amounts. nih.govnih.goveuropa.eufrontiersin.org LOD and LOQ represent the lowest concentrations of bufotalin that can be reliably detected and quantified, respectively. mdpi.comeuropa.eufrontiersin.orgqut.edu.au Recovery studies assess the efficiency of the extraction procedure. nih.govnih.govfrontiersin.org Stability tests evaluate the stability of bufotalin in the sample matrix and solutions over time. nih.govfrontiersin.org

For example, a validated UPLC-MS/MS method for cinobufotalin, a related bufadienolide, in rat plasma showed good linearity, precision, and accuracy within acceptable limits. frontiersin.org The extraction recoveries and matrix effects were also evaluated and found to be satisfactory. frontiersin.org

Table 1: Purity of Bufadienolides Isolated by HSCCC and Preparative HPLC scielo.br

| Compound | Purity (%) |

| Arenobufagin | 97.7 |

| Bufotalin | 97.0 |

| 19-oxo-cinobufagin | 99.0 |

| Cinobufotalin | 99.8 |

| Bufalin | 99.5 |

| Cinobufagin | 99.1 |

| Resibufogenin | 98.5 |

| Hellebrigenin-3-hemisuberate | 96.1 |

Table 2: Retention Times of Bufadienolides by HPLC phcog.com

| Compound | Retention Time (minutes) |

| Bufotalin | 9.5 |

| Bufalin | 16.5 |

| Cinobufagin | 24.6 |

| Resibufogenin | 28.0 |

Table 3: Intra-day and Inter-day Precision and Accuracy for Cinobufotalin in Rat Plasma (Example of Method Validation) frontiersin.org

| Concentration (ng/mL) | Intra-day Precision (% RSD) | Intra-day Accuracy (%) | Inter-day Precision (% RSD) | Inter-day Accuracy (%) |

| 20 | 5.4 | 99.0 | 4.0 | 100.3 |

| 200 | 2.5 | 101.2 | 2.1 | 96.8 |

| 2000 | 2.2 | 103.3 | 0.7 | 104.3 |

Biosynthetic Pathways and Precursors of Bufotalin

Enzymatic and Metabolic Transformations in Bufotalin Biosynthesis

The biosynthesis of bufadienolides from cholesterol involves the modification of the steroid skeleton and the formation of the characteristic six-membered lactone ring. While the complete enzymatic pathway specifically for bufotalin is not fully elucidated, studies on the metabolism of related bufadienolides like bufalin (B1668032) provide insights into the types of transformations involved. Metabolic pathways of bufadienolides often include hydroxylation, 3-isomerization, 3-keto formation, 16-hydrolyzation, 3-O-sulfation, and 3-O-glucuronidation researchgate.net.

Research on the metabolism of bufalin in human liver microsomes has shown that cytochrome P450 3A (CYP3A) enzymes, particularly CYP3A4 and CYP3A5, play a significant role in its phase I metabolism, primarily through 5β-hydroxylation nih.gov. This suggests that hydroxylation steps mediated by CYP enzymes are likely involved in the biosynthesis or modification of bufadienolides like bufotalin in their source organisms as well.

Identification of Bufotalin Precursors and Intermediates

The primary precursor for bufadienolide biosynthesis is cholesterol. The pathway from cholesterol to bufadienolides is believed to involve intermediates that are also part of the general steroid biosynthesis pathway. These can include pregnenolone (B344588) and progesterone, which are key intermediates in the synthesis of various steroids nih.govnih.gov.

While cardenolides, which have a five-membered lactone ring, and bufadienolides both originate from steroids, their specific biosynthetic routes diverge after the formation of a C21 steroid precursor. In cardenolide biosynthesis, pregnenolone is a known precursor, undergoing side-chain modifications and cyclization to form the butenolide ring escholarship.org. For bufadienolides, the exact intermediates leading to the six-membered pyrone ring are less definitively established in all source organisms, but they are also thought to arise from C21 steroid precursors.

Bufotalin itself is a bufadienolide, and other bufadienolides like gamabufotalin (B191282) and hellebrigenin (B1673045) are structurally related and likely share common biosynthetic steps or arise from similar late-stage intermediates nih.govnih.gov. Scillarenin is another related bufadienolide found in plants wikidata.orgnih.gov.

Regulation of Bufotalin Biosynthesis in Source Organisms

Information regarding the specific regulation of bufotalin biosynthesis in toads or plants is limited in the provided search results. However, steroid biosynthesis pathways in general are known to be subject to complex regulatory mechanisms involving enzymes and potentially hormonal signals. The production of these compounds in toads, often associated with defensive secretions, suggests that their biosynthesis might be influenced by environmental factors or physiological states that trigger the need for defense compounds. Further research is needed to elucidate the specific regulatory networks governing bufotalin production.

Pharmacokinetic Investigations of Bufotalin in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Animal Models

Preclinical ADME profiling of bufotalin provides insights into its behavior in vivo. Studies in mice have shown that bufadienolides, including bufotalin, are rapidly absorbed and distributed following oral administration. Pharmacokinetic curves in mice have exhibited double peaks after oral dosing, suggesting complex absorption or enterohepatic circulation nih.gov. Following single intravenous administration in Kunming mice, bufotalin demonstrated rapid distribution and elimination characteristics frontiersin.orgnih.gov.

Tissue Distribution Patterns

Tissue distribution studies in mice have identified key sites where bufotalin accumulates. Following oral administration of a formulation containing bufadienolides, including bufotalin, the major tissue depots for bufotalin in mice were the intestines, lung, and kidney nih.gov. After single intravenous administration in mice, bufotalin concentrations in the brain and lung were significantly higher compared to blood and other tissues at 30 minutes post-dosing nih.gov. This suggests that bufotalin can cross the blood-brain barrier and may preferentially target the lung nih.gov. Steady-state tissue distribution determined by constant-rate infusion in mice showed similar characteristics to single-bolus injection, further supporting the distribution patterns observed nih.gov.

Here is a summary of bufotalin tissue distribution in mice:

| Administration Route | Major Tissue Depots (Oral) nih.gov | Tissues with Higher Concentration (Intravenous) nih.gov |

| Oral | Intestines, Lung, Kidney | Not specified in this context |

| Intravenous | Not specified in this context | Brain, Lung (at 30 mins) |

Metabolic Biotransformation Pathways and Metabolite Identification

Drug metabolism is a complex process involving the structural modification of compounds, primarily in the liver, through enzymatic reactions cn-bio.comcreative-proteomics.com. These transformations can lead to the formation of active or inactive metabolites creative-proteomics.com. Studies investigating the metabolic pathways of bufotalin have focused on identifying its metabolites, particularly in hepatic systems.

Research using human liver microsomes (HLMs) has identified 5β-hydroxylbufotalin as a major metabolite of bufotalin researchgate.netnih.govresearchgate.net. This monohydroxylated product was characterized using techniques such as LC-MS/MS and NMR researchgate.netnih.gov. While studies on bufalin (B1668032), another bufadienolide, have indicated hydroxylation and dehydrogenation mediated by CYP3A enzymes as major metabolic pathways in liver microsomes from various species, the specific metabolic pathways for bufotalin have been investigated, highlighting hydroxylation as a key transformation researchgate.net.

Role of Cytochrome P450 Enzymes in Bufotalin Metabolism

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes that play a critical role in the phase I metabolism of many drugs, often through oxidation, reduction, and hydrolysis reactions creative-proteomics.comfrontiersin.org. These enzymes are predominantly located in the liver frontiersin.org.

Studies have demonstrated that CYP3A4 and CYP3A5 are the key enzymes responsible for the 5β-hydroxylation of bufotalin in human liver microsomes researchgate.netnih.govresearchgate.net. Reaction phenotyping and chemical inhibition assays have shown that this hydroxylation is specifically mediated by these CYP3A isoforms nih.govresearchgate.net. Kinetic analyses have revealed that the 5β-hydroxylation of bufotalin in both HLMs and human CYP3A4 follows biphasic kinetics, while in CYP3A5, it follows substrate inhibition kinetics researchgate.netnih.govresearchgate.net. Molecular docking simulations have suggested that bufotalin can bind to two different ligand-binding sites on both CYP3A4 and CYP3A5, which may contribute to the observed differences in kinetic behavior researchgate.netnih.govresearchgate.net.

The involvement of CYP3A enzymes in bufotalin metabolism is significant, as CYP3A enzymes are responsible for metabolizing a large proportion of currently used drugs and can be involved in drug-drug interactions cn-bio.comnuvisan.comresearchgate.net.

Here is a summary of the role of CYP enzymes in bufotalin metabolism:

| Enzyme | Role in Bufotalin Metabolism | Observed Kinetics |

| CYP3A4 | Key enzyme for 5β-hydroxylation researchgate.netnih.govresearchgate.net | Biphasic kinetics researchgate.netnih.govresearchgate.net |

| CYP3A5 | Key enzyme for 5β-hydroxylation researchgate.netnih.govresearchgate.net | Substrate inhibition kinetics researchgate.netnih.govresearchgate.net |

Molecular and Cellular Mechanisms of Bufotalin Action in Preclinical Studies

Regulation of Cellular Proliferation and Viability

Bufotalin has been shown to inhibit the proliferation and reduce the viability of various cancer cell lines. This is often achieved by interfering with the cell cycle machinery, preventing uncontrolled cell division.

Cell Cycle Arrest Induction (e.g., G2/M Phase, S Phase)

Bufotalin is known to induce cell cycle arrest in cancer cells, predominantly at the G2/M phase. This arrest prevents cells from progressing from the G2 phase (growth phase) to the M phase (mitosis), thereby inhibiting cell division. Studies have observed this effect in various cancer cell types, including human hepatocellular carcinoma HepG2 cells, multidrug-resistant HepG2 cells (R-HepG2), and human malignant melanoma A375 cells. nih.govresearchgate.net In triple-negative breast cancer cells, bufotalin has been reported to induce arrest in both the S and G2/M phases depending on the cell line. mdpi.comnih.gov

Modulation of Cell Cycle Regulatory Proteins (e.g., Cyclins, CDKs, Cdc25)

The induction of cell cycle arrest by bufotalin is mediated by its influence on key regulatory proteins that govern cell cycle progression. Bufotalin treatment has been shown to decrease the expression levels of proteins essential for the G2/M transition, such as Cyclin A, Cyclin B1, CDK1 (also known as Cdc2), and Cdc25C. nih.govresearchgate.netnih.govglpbio.com Cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins, form complexes that drive the cell cycle. nih.gov Cdc25 phosphatases are crucial for activating CDK-cyclin complexes by removing inhibitory phosphorylations. libretexts.orgresearchgate.netvanderbilt.edu By downregulating these proteins, bufotalin effectively halts the cell cycle at the G2/M checkpoint.

Up-regulation of Tumor Suppressors (e.g., p53, p21, ATM, Chk2)

Bufotalin also promotes cell cycle arrest by increasing the expression of tumor suppressor proteins. These proteins act as brakes on the cell cycle, preventing the proliferation of damaged or abnormal cells. Studies have shown that bufotalin treatment leads to the upregulation of p53 and p21 (also known as CDKN1A) in various cancer cell lines, including HepG2 and R-HepG2 cells. nih.govresearchgate.netnih.govglpbio.com p53 is a well-known tumor suppressor that can induce cell cycle arrest or apoptosis in response to DNA damage. frontiersin.org p21 is a CDK inhibitor that is transcriptionally activated by p53 and directly inhibits the activity of CDK-cyclin complexes, leading to cell cycle arrest. nih.gov In melanoma cells, bufotalin has been shown to upregulate ATM and Chk2, which are involved in DNA damage response and cell cycle checkpoints. frontiersin.orgspandidos-publications.comfrontiersin.org

Down-regulation of Cell Cycle Promoters (e.g., Aurora A)

In addition to upregulating tumor suppressors, bufotalin also contributes to cell cycle arrest by downregulating proteins that promote cell cycle progression. Aurora A is a kinase that plays a critical role in mitotic entry and spindle formation. Bufotalin treatment has been shown to decrease the expression of Aurora A, further contributing to G2/M phase arrest in liver cancer cells. nih.govglpbio.comsci-hub.sesci-hub.se

Apoptosis Induction Pathways

Beyond inhibiting proliferation, bufotalin is a potent inducer of apoptosis, a programmed cell death process crucial for eliminating cancer cells. Bufotalin-induced apoptosis has been observed in a wide range of cancer cell types. nih.govresearchgate.netmdpi.comnih.govglpbio.comfrontiersin.orgspandidos-publications.comsci-hub.sewikipedia.orgresearchgate.netmdpi.comresearchgate.netmedchemexpress.comnih.govacs.orgfrontiersin.orgmedchemexpress.comspandidos-publications.comscilit.comsemanticscholar.orgdntb.gov.uaspandidos-publications.comtechscience.comresearchgate.nettandfonline.com

Mitochondrial-Mediated Apoptosis (e.g., Mitochondrial Membrane Potential Disruption, Bcl-2/Bax Ratio Modulation)

A primary pathway through which bufotalin induces apoptosis is the intrinsic, or mitochondrial-mediated, pathway. This pathway is characterized by the disruption of mitochondrial function. Bufotalin treatment leads to a decrease in mitochondrial membrane potential, a key event in initiating the mitochondrial apoptotic cascade. nih.govnih.govglpbio.commdpi.comnih.govacs.orgfrontiersin.orgmedchemexpress.comtandfonline.com This disruption is often accompanied by the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm, although cytochrome c release was not explicitly detailed for bufotalin in the provided snippets, it is a common downstream event of mitochondrial membrane potential disruption and is mentioned in the context of other bufadienolides. frontiersin.orgspandidos-publications.com

Modulation of the balance between anti-apoptotic and pro-apoptotic proteins of the Bcl-2 family is central to the mitochondrial pathway. Bufotalin has been shown to alter the expression of these proteins, typically by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax. nih.govnih.govglpbio.commdpi.comsemanticscholar.orgtechscience.comwaocp.org An increased Bax/Bcl-2 ratio favors mitochondrial outer membrane permeabilization, leading to the release of pro-apoptotic factors and subsequent caspase activation. techscience.comwaocp.org

Bufotalin-induced mitochondrial dysfunction can also involve increased intracellular calcium levels and the production of reactive oxygen species (ROS). nih.govglpbio.commdpi.commedchemexpress.com Excessive ROS can contribute to mitochondrial damage and trigger apoptotic signaling. mdpi.com

The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Bufotalin treatment leads to the activation of initiator caspases (like caspase-9) and effector caspases (like caspase-3), which execute the dismantling of the cell. nih.govmdpi.comglpbio.comspandidos-publications.commdpi.comnih.govacs.orgfrontiersin.orgmedchemexpress.comspandidos-publications.com Cleavage of PARP, a substrate of activated caspases, is also observed following bufotalin treatment, further confirming caspase-mediated apoptosis. nih.govglpbio.commdpi.comspandidos-publications.comscilit.com

Furthermore, bufotalin's effect on mitochondrial apoptosis can be linked to the inhibition of the AKT signaling pathway. nih.govnih.govfrontiersin.orgspandidos-publications.comresearchgate.netfrontiersin.org AKT is a kinase that promotes cell survival and inhibits apoptosis. Bufotalin-induced dephosphorylation or inhibition of AKT can therefore contribute to the activation of downstream apoptotic events, including the regulation of Bcl-2 family proteins and caspases. nih.govspandidos-publications.com

Here is a summary of some of the reported effects of bufotalin on key molecular targets in preclinical studies:

| Target Protein/Pathway | Effect of Bufotalin Treatment | Affected Process | Cell Lines/Models Reported | Source |

| CDK1 | Downregulation | Cell Cycle Arrest (G2/M) | HepG2, R-HepG2, A375 | nih.govnih.govglpbio.com |

| Cdc25C | Downregulation | Cell Cycle Arrest (G2/M) | HepG2, R-HepG2, A375 | nih.govnih.govglpbio.comspandidos-publications.comfrontiersin.org |

| Cyclin A | Downregulation | Cell Cycle Arrest (G2/M) | HepG2, R-HepG2 | nih.govnih.govglpbio.com |

| Cyclin B1 | Downregulation | Cell Cycle Arrest (G2/M) | HepG2, R-HepG2 | nih.govnih.govglpbio.com |

| p53 | Upregulation | Cell Cycle Arrest (G2/M), Apoptosis | HepG2, R-HepG2, ESCC | nih.govnih.govglpbio.comfrontiersin.org |

| p21 | Upregulation | Cell Cycle Arrest (G2/M) | HepG2, R-HepG2 | nih.govnih.govglpbio.com |

| ATM | Upregulation | Cell Cycle Arrest (G2/M) | A375 | frontiersin.orgspandidos-publications.comfrontiersin.org |

| Chk2 | Upregulation | Cell Cycle Arrest (G2/M) | A375 | frontiersin.orgspandidos-publications.comfrontiersin.org |

| Aurora A | Downregulation | Cell Cycle Arrest (G2/M) | HepG2, R-HepG2 | nih.govglpbio.comsci-hub.sesci-hub.se |

| Mitochondrial Membrane Potential | Decrease/Disruption | Apoptosis (Mitochondrial) | HepG2, R-HepG2, GBM, Hep 3B, MG-63 | nih.govnih.govglpbio.commdpi.comnih.govacs.orgfrontiersin.orgmedchemexpress.comtandfonline.com |

| Bcl-2 | Downregulation | Apoptosis (Mitochondrial) | R-HepG2, A375, U251, Colorectal Cancer Cells, Triple-Negative Breast Cancer Cells | nih.govnih.govglpbio.commdpi.comsemanticscholar.orgtechscience.com |

| Bax | Upregulation | Apoptosis (Mitochondrial) | R-HepG2, A375, U251, Colorectal Cancer Cells, Triple-Negative Breast Cancer Cells | nih.govnih.govglpbio.commdpi.comsemanticscholar.orgtechscience.com |

| Bax/Bcl-2 Ratio | Increase | Apoptosis (Mitochondrial) | R-HepG2, Colorectal Cancer Cells, Pediatric ALL | nih.govglpbio.comtechscience.comwaocp.org |

| Caspase-3 | Activation/Increase | Apoptosis | R-HepG2, A375, U251, Hep 3B, MG-63, HeLa, Triple-Negative Breast Cancer Cells | nih.govmdpi.comglpbio.comspandidos-publications.commdpi.comnih.govacs.orgfrontiersin.orgmedchemexpress.comspandidos-publications.com |

| Caspase-9 | Activation/Increase | Apoptosis (Mitochondrial) | R-HepG2, A375, U251, Hep 3B, MG-63, Triple-Negative Breast Cancer Cells | nih.govmdpi.comglpbio.comspandidos-publications.commdpi.comnih.govacs.orgfrontiersin.orgmedchemexpress.com |

| PARP | Cleavage | Apoptosis | R-HepG2, U251, Hep 3B, HeLa | nih.govglpbio.commdpi.comnih.govacs.orgspandidos-publications.com |

| AKT Phosphorylation | Inhibition/Downregulation | Apoptosis | GBM, A375, R-HepG2 | nih.govnih.govspandidos-publications.comresearchgate.netfrontiersin.org |

Caspase Activation Cascades (e.g., Caspase-3, -9, -12) and PARP Cleavage

Bufotalin has been shown to induce apoptosis through the activation of caspase cascades. Studies have demonstrated that bufotalin treatment leads to the activation of caspase family members, which are central to the execution of apoptosis researchgate.net. Specifically, bufotalin can upregulate apoptosis-related proteins, including caspase-3 and caspase-9, in various cancer cell lines researchgate.net. Activation of caspase-9 is often associated with the intrinsic apoptotic pathway, which is centered around the formation of a complex involving APAF-1 and cytochrome c mdpi.com. This complex regulates the activation of procaspase-9, leading to the activation of downstream caspases, such as caspase-3 mdpi.com.

Furthermore, bufotalin has been observed to induce the cleavage of PARP (poly(ADP-ribose) polymerase) researchgate.netnih.gov. PARP is a nuclear enzyme involved in DNA repair, and its cleavage by activated caspases, particularly caspase-3 and caspase-7, is considered a hallmark of apoptosis researchgate.netmesoscale.com. The cleavage of PARP results in the production of an 89 kDa fragment, rendering the enzyme inactive and contributing to the dismantling of the cell mesoscale.com. This caspase-mediated PARP cleavage underscores the pro-apoptotic activity of bufotalin.

In some contexts, bufotalin-induced apoptosis might involve caspases and apoptosis-inducing factor (AIF) wikipedia.orgresearchgate.net. Caspase-12, which is specifically located in the endoplasmic reticulum, can be activated by ER stress and has been implicated in bufotalin-induced apoptosis in certain cell types researchgate.netmdpi.comnih.gov. Inhibition of caspase-12 has been shown to significantly inhibit bufotalin-induced cell death and apoptosis in osteoblastoma cells researchgate.netnih.gov.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

Bufotalin treatment has been linked to the induction of reactive oxygen species (ROS) generation and subsequent oxidative stress responses in preclinical studies researchgate.netnih.govnih.gov. Excessive accumulation of intracellular ROS can lead to mitochondrial dysfunction and contribute to cell death researchgate.netnih.govnih.gov. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, lipids, and proteins nih.gov.

Bufotalin has been shown to increase total ROS and also cause an abnormal elevation of mitochondrial ROS (mtROS) in glioblastoma cells nih.gov. This increase in ROS is associated with mitochondrial dysfunction, characterized by reduced ATP synthesis and morphological changes nih.gov. The excessive accumulation of ROS induced by bufotalin can also affect signaling pathways, such as inhibiting the phosphorylation of AKT, which plays a role in inhibiting apoptosis in glioblastoma cells researchgate.netnih.gov. Oxidative stress induced by elevated ROS levels can trigger cellular apoptosis through multiple pathways nih.gov.

Endoplasmic Reticulum (ER) Stress Activation

Bufotalin has been demonstrated to induce endoplasmic reticulum (ER) stress activation in certain cell types, such as osteoblastoma cells researchgate.netnih.govnih.gov. ER stress is a cellular condition that occurs when there is an accumulation of unfolded or misfolded proteins in the ER lumen researchgate.net. This can activate a signaling cascade known as the unfolded protein response (UPR).

Bufotalin-induced ER stress has been detected by the induction of markers such as C/EBP homologous protein (CHOP) and the phosphorylation of inositol-requiring enzyme 1 (IRE1) researchgate.netnih.govnih.gov. PKR-like endoplasmic reticulum kinase (PERK) phosphorylation and caspase-12 activation have also been observed in response to bufotalin-induced ER stress researchgate.netnih.gov. Inhibition of ER stress, for instance, by using ER stress inhibitors like salubrinal (B1681411) or by depleting CHOP, has been shown to significantly reduce bufotalin-induced cell death and apoptosis researchgate.netnih.gov. These findings suggest that ER stress is a contributing factor to bufotalin's cytotoxic effects in these cells.

Death Receptor-Mediated Apoptosis Sensitization (e.g., TRAIL, TNF-α, Bid, STAT1)

Bufotalin has the capacity to enhance apoptosis induced by death receptor ligands such as TRAIL (TNF-related apoptosis-inducing ligand) and TNF-α (Tumor Necrosis Factor-alpha) researchgate.netnih.govnih.gov. It achieves this by sensitizing death receptor-mediated apoptosis through mechanisms involving proteins like Bid and STAT1 researchgate.netnih.govnih.gov.

TRAIL and TNF-α are cytokines that can stimulate death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and the initiation of the extrinsic apoptotic pathway nih.govmdpi.commdpi.com. Bufotalin has been shown to promote death receptor-mediated cell death, particularly TRAIL-induced apoptosis, by activating caspase-3 and PARP-1 researchgate.netnih.gov.

The mitochondrial Bid-dependent pathway can be activated in TNF-α-induced cell death, and bufotalin's sensitization effect can involve this pathway researchgate.netnih.gov. Bid is a pro-apoptotic protein that links the death receptor pathway to the mitochondrial pathway of apoptosis researchgate.net.

Furthermore, bufotalin has been shown to strongly inhibit the phosphorylation of STAT1 researchgate.netnih.gov. STAT1 is a transcription factor that can play a role in regulating the expression of proteins involved in apoptosis researchgate.netresearchgate.net. Bufotalin's inhibition of STAT1 phosphorylation contributes to its ability to sensitize cells to death receptor-induced apoptosis researchgate.netnih.gov. For example, DR5 expression, a TRAIL receptor, was induced by knocking down STAT1 expression, and STAT1 siRNA promoted the TRAIL-induced apoptotic response researchgate.netnih.gov.

Ferroptosis Induction Mechanisms

Bufotalin has also been identified as an inducer of ferroptosis, a distinct form of regulated cell death characterized by iron dependence and the accumulation of lipid reactive oxygen species nih.govdovepress.comnih.gov. Emerging evidence suggests that inducing ferroptosis could be a potent strategy in cancer treatment nih.gov.

Modulation of Glutathione Peroxidase 4 (GPX4) Ubiquitination

A key mechanism by which bufotalin induces ferroptosis involves the modulation of Glutathione Peroxidase 4 (GPX4) nih.govdovepress.comoaepublish.comnih.govmdpi.com. GPX4 is a crucial enzyme that protects cells against lipid peroxidation by converting toxic lipid hydroperoxides into non-toxic lipid alcohols dovepress.commdpi.comthno.org. Bufotalin has been reported to act as a novel GPX4 inhibitor nih.gov.

Studies have shown that bufotalin facilitates the ubiquitination and degradation of GPX4 nih.govdovepress.comoaepublish.comnih.govmdpi.com. Ubiquitination is a process that can target proteins for degradation by the proteasome nih.gov. By promoting the ubiquitination and subsequent degradation of GPX4, bufotalin reduces GPX4 protein levels and impairs the cell's ability to counteract lipid peroxidation, thereby triggering ferroptosis nih.govmdpi.com. Immunoprecipitation assays have certified the increased ubiquitination of GPX4 induced by bufotalin nih.gov. The induction of ferroptosis by bufotalin has been shown to be dependent on GPX4 nih.gov.

Intracellular Iron Homeostasis Perturbation

Ferroptosis is an iron-dependent process, and bufotalin's ability to induce this cell death pathway is linked to the perturbation of intracellular iron homeostasis nih.govnih.govmdpi.comfrontiersin.org. Ferroptosis is characterized by altered iron homeostasis leading to the intracellular accumulation of Fe2+ mdpi.com. This increased intracellular ferrous iron contributes to the Fenton reaction, which generates highly reactive hydroxyl radicals and promotes lipid peroxidation, a hallmark of ferroptosis nih.govthno.orgmdpi.com.

Bufotalin has been shown to increase intracellular Fe2+ levels nih.govmdpi.com. While the precise mechanisms by which bufotalin perturbs iron homeostasis are still being investigated, the increase in intracellular iron contributes to the pro-ferroptotic environment by fueling lipid peroxidation nih.govnih.gov. The interplay between iron metabolism, ROS generation, and the impaired function of GPX4 due to bufotalin ultimately culminates in ferroptosis nih.govnih.govmdpi.com.

Data Tables

| Mechanism | Key Proteins/Molecules Involved | Observed Effect of Bufotalin | Cell Lines/Models Studied (Examples) | Source(s) |

| Caspase Activation & PARP Cleavage | Caspase-3, Caspase-9, Caspase-12, PARP, AIF | Activation of caspases, Upregulation of caspase-3/-9, Cleavage of PARP, Involvement of AIF | Various cancer cells, Hep 3B cells, Osteoblastoma cells | researchgate.netmdpi.comresearchgate.netnih.govresearchgate.netmesoscale.comwikipedia.orgresearchgate.netnih.gov |

| ROS Generation & Oxidative Stress | ROS, mtROS, AKT | Induction of ROS/mtROS accumulation, Mitochondrial dysfunction, Inhibition of AKT phosphorylation | Glioblastoma cells | researchgate.netnih.govnih.gov |

| ER Stress Activation | CHOP, IRE1, PERK, Caspase-12 | Induction of CHOP, Phosphorylation of IRE1/PERK, Caspase-12 activation | Osteoblastoma cells | researchgate.netnih.govnih.gov |

| Death Receptor-Mediated Apoptosis Sensitization | TRAIL, TNF-α, Bid, STAT1, DR5 | Sensitization to TRAIL/TNF-α induced apoptosis, Activation of Bid pathway, Inhibition of STAT1 phosphorylation, Upregulation of DR5 (indirectly) | HeLa cells | researchgate.netnih.govnih.gov |

| Ferroptosis Induction | GPX4, Ubiquitination machinery, Fe2+, Lipid Peroxidation | GPX4 inhibition, Facilitation of GPX4 ubiquitination and degradation, Increased intracellular Fe2+ | Non-small cell lung cancer cells | nih.govdovepress.comnih.govoaepublish.comnih.govmdpi.comthno.orgmdpi.comfrontiersin.org |

Modulation of Cellular Signaling Pathways

Bufotalin has been shown to modulate several critical cellular signaling pathways, impacting processes vital for cell survival, growth, and metastasis.

PI3K/AKT Signaling Axis Inhibition

The phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of cell growth, survival, and proliferation, and its aberrant activation is frequently observed in various cancers. frontiersin.orgunimi.itmdpi.com Preclinical studies indicate that bufotalin can inhibit this pathway. Bufotalin has been shown to decrease the phosphorylation of AKT, a key component of the PI3K/AKT axis. frontiersin.orgfrontiersin.org This inhibition of AKT phosphorylation is associated with bufotalin's ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including hepatocellular carcinoma and glioblastoma cells. frontiersin.orgfrontiersin.orgnih.govresearchgate.net For instance, in glioblastoma cells, bufotalin induces mitochondrial dysfunction and decreases AKT phosphorylation by increasing the production of reactive oxygen species (ROS). nih.govresearchgate.net

NF-κB Pathway Downregulation

The nuclear factor-kappa B (NF-κB) pathway plays a significant role in inflammation, immune responses, and cell survival, and its dysregulation is linked to various diseases, including cancer. frontiersin.org Bufadienolides, including γ-bufotalin, have been reported to inhibit the NF-κB signaling pathway. sci-hub.se Specifically, γ-bufotalin has been shown to strongly inhibit the phosphorylation of IKKβ, which in turn abrogates the translocation of NF-κB p50/p65 and its coactivator p300 from the cytoplasm to the nucleus. sci-hub.se This action prevents their binding to the COX-2 promoter, thereby inhibiting COX-2 expression in lung cancer cells. sci-hub.se While the provided citations specifically mention γ-bufotalin and cinobufagin (B1669057) in relation to NF-κB, the general class of bufadienolides is implicated in NF-κB inhibition. frontiersin.orgsci-hub.senih.gov

STAT3/EMT Axis Modulation

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor frequently constitutively activated in many cancers, promoting cell survival, proliferation, and metastasis. mdpi.comnih.govresearchgate.net The epithelial-mesenchymal transition (EMT) is a biological process crucial for cancer invasion and metastasis, often regulated by STAT3. mdpi.comnih.govresearchgate.netresearchgate.netfrontiersin.org Bufotalin has been shown to suppress the proliferation and metastasis of triple-negative breast cancer (TNBC) cells by inhibiting the STAT3/EMT axis. mdpi.comnih.govresearchgate.netresearchgate.net Studies in TNBC cell lines demonstrated that bufotalin downregulates STAT3 signaling. mdpi.comnih.govresearchgate.net This modulation is associated with the suppression of migration and invasion and the regulation of key EMT biomarkers. mdpi.comnih.govresearchgate.net

JAK1/STAT3 Pathway Inhibition

The Janus kinase (JAK)/STAT signaling pathway is involved in various cellular processes, including cell growth, differentiation, and survival. researchgate.net Specifically, the JAK1/STAT3 axis can be dysregulated in cancer. techscience.comresearchgate.net222.198.130 Research on 3-epi-bufotalin, a related compound, has demonstrated its ability to suppress proliferation in colorectal cancer cells through the inhibition of the JAK1/STAT3 signaling pathway. techscience.comresearchgate.net222.198.130 Studies showed that 3-epi-bufotalin reduced the levels of total and phosphorylated JAK1 and STAT3 in colorectal cancer cells. researchgate.net While these findings are for a derivative, they suggest a potential mechanism involving the JAK/STAT pathway that could be relevant to bufotalin's actions.

JNK and p53 Pathway Activation

Bufotalin has been linked to the activation of the c-Jun N-terminal kinase (JNK) and p53 pathways. frontiersin.orgsci-hub.seresearchgate.netmdpi.com The JNK pathway is a type of mitogen-activated protein kinase (MAPK) pathway involved in various cellular processes, including apoptosis. frontiersin.orgsci-hub.semdpi.com The p53 protein is a well-known tumor suppressor that plays a critical role in cell cycle arrest and apoptosis. frontiersin.orgnih.govresearchgate.netfrontiersin.org Bufotalin has been shown to induce p53-mediated apoptosis in esophageal squamous cell carcinoma (ESCC) cells. frontiersin.orgresearchgate.net Treatment with bufotalin activated p53 phosphorylation in ESCC cells, and inhibiting p53 phosphorylation significantly reduced bufotalin-induced apoptosis. researchgate.net Activation of the JNK pathway has also been implicated in the effects of bufadienolides, including the induction of apoptosis and autophagy. frontiersin.orgsci-hub.semdpi.com

VEGFR-2-Mediated Angiogenesis Inhibition (relevant for related bufadienolides)

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is often mediated by vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2. nih.govnih.govoncotarget.com While direct evidence for bufotalin's effect on VEGFR-2 is limited in the provided snippets, studies on related bufadienolides, such as gamabufotalin (B191282), have shown inhibition of VEGFR-2-mediated angiogenesis. nih.govnih.govoncotarget.comsci-hub.se Gamabufotalin inhibited VEGF-induced phosphorylation of VEGFR-2 and suppressed downstream signaling cascades in endothelial cells. nih.govnih.govoncotarget.com This suggests that other bufadienolides, including potentially bufotalin, may exert anti-angiogenic effects by targeting the VEGFR-2 pathway.

Effects on Tumor Metastasis and Invasion

Bufotalin has demonstrated inhibitory effects on tumor metastasis and invasion in various preclinical models. researchgate.netnih.govnih.govresearchgate.netnih.gov These effects are mediated through the modulation of several key processes, including epithelial-mesenchymal transition (EMT), matrix metalloproteinase (MMP) expression, and integrin signaling. researchgate.netnih.govnih.gov

Epithelial-Mesenchymal Transition (EMT) Biomarker Regulation

Epithelial-Mesenchymal Transition (EMT) is a crucial process in cancer progression, enabling cancer cells to acquire migratory and invasive properties. asco.org Preclinical studies indicate that bufotalin can reverse or inhibit EMT by regulating the expression of key EMT biomarkers. researchgate.netnih.govnih.govnih.gov For instance, in triple-negative breast cancer (TNBC) cells (MDA-MB-231 and HCC1937), bufotalin treatment upregulated the expression of the epithelial cell-specific marker E-cadherin while downregulating the expression of mesenchymal cell-specific markers such as N-cadherin and vimentin (B1176767). researchgate.netnih.gov This suggests that bufotalin promotes a more epithelial phenotype, which is less prone to migration and invasion. researchgate.netnih.gov Similar effects on inhibiting EMT have been observed in glioblastoma (GBM) cells, where bufotalin increased E-cadherin expression and decreased vimentin expression in a dose-dependent manner. nih.gov The anti-metastatic activity of bufotalin in TNBC cells may be associated with the downregulation of EMT. researchgate.netnih.gov

| Cell Line | Treatment (Bufotalin) | E-cadherin Expression | N-cadherin Expression | Vimentin Expression | Reference |

|---|---|---|---|---|---|

| MDA-MB-231 (TNBC) | 200, 400 nM | Upregulated | Downregulated | Downregulated | researchgate.netnih.gov |

| HCC1937 (TNBC) | 200, 400 nM | Upregulated | Downregulated | Downregulated | researchgate.netnih.gov |

| GBM cells | Dose-dependent | Increased | Not specified | Decreased | nih.gov |

Matrix Metalloproteinase (MMP) Expression Modulation

Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix (ECM), facilitating cancer cell invasion and metastasis. mdpi.comclinicsinoncology.com Bufotalin has been shown to modulate the expression of MMPs in preclinical settings. researchgate.netnih.govnih.gov In TNBC cells, bufotalin significantly reduced the expression of MMP-2 and MMP-9, both of which play important roles in TNBC metastasis. researchgate.netnih.gov The reduction in MMP-2 and MMP-9 expression contributes to the observed anti-metastatic activity of bufotalin. researchgate.netnih.gov Studies in other cancer types also highlight the role of MMPs in tumor invasion and metastasis, reinforcing the significance of bufotalin's inhibitory effects on these enzymes. clinicsinoncology.comnih.gov

| Cell Line | Treatment (Bufotalin) | MMP-2 Expression | MMP-9 Expression | Reference |

|---|---|---|---|---|

| MDA-MB-231 (TNBC) | 200, 400 nM | Reduced | Reduced | researchgate.netnih.gov |

| HCC1937 (TNBC) | 200, 400 nM | Reduced | Reduced | researchgate.netnih.gov |

Integrin Alpha-6 (α6) Modulation

Integrins are cell surface receptors that mediate cell-ECM and cell-cell interactions and are involved in cancer cell migration and invasion. frontiersin.org Aberrant expression of integrins, including α6, is linked to the invasiveness and metastasis of cancer cells. nih.gov Preclinical studies have shown that bufotalin can inhibit the expression of integrin α6. researchgate.netnih.gov In TNBC cell lines (MDA-MB-231 and HCC1937), bufotalin markedly inhibited integrin α6 expression. researchgate.netnih.gov This downregulation of integrin α6 is suggested to contribute to the anti-metastatic effects of bufotalin in these cells. researchgate.netnih.gov Integrin α6, often found paired with integrin β1 or β4, is a major laminin (B1169045) receptor and its upregulation has been reported to enhance tumorigenicity, motility, invasion, and metastasis in various cancers, including breast cancer. larvol.com

| Cell Line | Treatment (Bufotalin) | Integrin α6 Expression | Reference |

|---|---|---|---|

| MDA-MB-231 (TNBC) | 200, 400 nM | Markedly inhibited | researchgate.netnih.gov |

| HCC1937 (TNBC) | 200, 400 nM | Markedly inhibited | researchgate.netnih.gov |

Inhibition of Cancer Stem Cell Phenotypes (as observed for related bufadienolides)

While direct studies on bufotalin's effects on cancer stem cell (CSC) phenotypes are less prominent in the provided search results, research on related bufadienolides, such as bufalin (B1668032), offers insights into potential mechanisms. Bufalin has been shown to inhibit cellular proliferation and CSC-like phenotypes in glioma cells. nih.govkarger.com This effect was associated with the upregulation of microRNA-203 (miR-203), which in turn targeted SPARC (secreted protein acidic and rich in cysteine), a protein involved in carcinogenesis and metastasis. nih.govkarger.commdpi.com Bufalin treatment reduced neurosphere formation and decreased the expression of CSC markers like OCT4 and SOX2 in glioma cells. nih.govkarger.com Given the structural similarities and shared origins of bufadienolides, it is plausible that bufotalin may also exert inhibitory effects on CSC phenotypes through similar or related mechanisms, although specific studies on bufotalin are needed to confirm this. sci-hub.se

Immunomodulatory Activities in Preclinical Contexts

Bufotalin is reported to possess immunomodulatory properties in preclinical contexts. researchgate.netmdpi.com While the precise mechanisms of bufotalin's immunomodulatory effects are not extensively detailed in the provided search results, bufadienolides in general have been noted for their influence on the immune system. researchgate.netnih.gov For example, bufalin, a related bufadienolide, has shown immunomodulatory activities, including promoting the polarization of macrophages towards the M1 phenotype, which is associated with bolstering antitumor immune responses. researchgate.netmdpi.com Further research is needed to fully elucidate the specific immunomodulatory mechanisms of bufotalin.

Analgesic and Anti-inflammatory Mechanisms in Preclinical Contexts

Bufotalin is also known for its analgesic and anti-inflammatory activities in preclinical settings. researchgate.netmdpi.com Traditional uses of ChanSu, from which bufotalin is isolated, include pain relief and treatment of inflammation. mdpi.com While the detailed mechanisms of bufotalin's analgesic and anti-inflammatory effects are not as thoroughly described as its anticancer mechanisms in the provided results, studies on related compounds like bufalin offer some insight. Bufalin has demonstrated anti-inflammatory effects by influencing signaling pathways such as NF-κB, MAPK, and JAK-STAT, leading to the inhibition of pro-inflammatory mediators like cytokines, chemokines, and adhesion molecules. researchgate.netnih.govresearchgate.net Bufalin also reduced the expression of iNOS and COX-2, key enzymes involved in inflammation. nih.gov Its analgesic effects have been observed in various pain models, with some evidence suggesting involvement of the opioid system. nih.govfrontiersin.org While these findings pertain to bufalin, they suggest potential avenues for investigating the analgesic and anti-inflammatory mechanisms of bufotalin, which is also a component of ChanSu and shares structural similarities with bufalin. nih.govnih.gov

Structure Activity Relationship Sar Studies of Bufotalin and Its Analogs

Impact of Steroidal Core Modifications on Biological Activity

The basic sterane (cyclopentanoperhydrophenanthrene) structure forms the core of bufadienolides. mdpi.com Modifications to this core can significantly impact biological activity. While general principles of steroid SAR apply, specific studies on bufotalin core modifications are less detailed in the provided sources compared to substituent effects. However, the presence of the steroid framework is essential for interaction with targets like the Na+/K+-ATPase pump, often involving hydrophobic binding regions on the receptor.

Role of Lactone Ring Configuration and Substituents (e.g., C-17β pyrone)

A defining feature of bufadienolides is the six-membered unsaturated α-pyrone ring at the C-17β position. mdpi.comnih.gov This lactone ring is critical for biological activity, particularly for the interaction with the Na+/K+-ATPase pump. mdpi.com The unsaturation of the lactone ring is important, as saturation can attenuate cardiotonic bioactivity. mdpi.com The lactone ring is proposed to have two binding points for interaction with the receptor: an electrostatic interaction through the electron-deficient β-carbon atom and a hydrogen bond to the carbonylic oxygen atom.

Significance of Hydroxyl and Acetoxyl Groups (e.g., C-14β, C-16)

Hydroxyl (-OH) and acetoxyl (-OCOCH₃) groups at specific positions on the bufadienolide structure play a significant role in determining biological activity. researchgate.netnih.gov The 14β-hydroxyl group is considered crucial for the activity of bufadienolides. mdpi.comresearchgate.net This hydroxyl group is capable of forming a hydrogen bond within the binding pocket of the target protein. researchgate.net

The presence and position of other hydroxyl or acetoxyl groups also influence activity. For instance, the 16-acetoxyl group has been indicated as a favorable factor for increasing cytotoxicity in some bufadienolides, while a 16-hydroxyl group at the same position resulted in weaker activity in one comparative study involving cinobufaginol (B1590483) and a 16-acetyl analog. nih.gov Conversely, another source suggests that a 16β-acetoxy substituent might decrease activity. nih.gov Acetylation of the 3β-hydroxyl group has been shown to potentially increase antitumor effects in some cardiotonic steroids. nih.gov

Influence of Stereochemistry (e.g., C-ring and D-ring cis-configuration, C-3 epimers)

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of molecules, including bufadienolides. solubilityofthings.comuou.ac.innih.gov The specific stereochemical configuration of the steroid rings, particularly the cis-fusion of the C and D rings, is important for the biological activity of cardiotonic compounds. mdpi.com This cis configuration is thought to be important for positioning the lactone ring in close proximity to the receptor.

Studies on bufadienolides have indicated that compounds with a C-ring and D-ring cis-configuration are among the most potent inhibitors of cancer cell growth. researchgate.net The stereochemistry at the C-3 position, leading to epimers (e.g., 3α-hydroxy vs. 3β-hydroxy), can also affect activity, although specific details for bufotalin epimers are not extensively provided in the search results. Generally, the stereochemical configuration dictates how a molecule interacts with biological targets like enzymes and receptors. solubilityofthings.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach used to build mathematical models that correlate the physicochemical properties or structural features of compounds with their biological activities. wikipedia.orgjocpr.commdpi.com QSAR models aim to define a quantitative relationship between structural descriptors and biological response, allowing for the prediction of the activity of untested compounds and guiding the design of new analogs. wikipedia.orgjocpr.comnih.gov

While the provided search results mention QSAR in the context of bufadienolides and drug discovery, specific detailed QSAR models or data tables directly related to bufotalin are not present. QSAR studies in this area would typically involve calculating various molecular descriptors (e.g., lipophilicity, electronic properties, spatial parameters) for bufotalin and its analogs and then using statistical methods to build a model that describes the relationship between these descriptors and a measured biological activity (e.g., IC₅₀ values for cytotoxicity or Ki values for enzyme inhibition). wikipedia.orgmdpi.com Such models can help identify which structural features quantitatively contribute most to the observed activity.

Data Tables

Based on the search results, a comparative table of antiviral activity for several bufadienolides, including bufotalin, against coronaviruses can be constructed.

| Compound | PubChem CID | Anti-MERS-CoV IC₅₀ (μM) (Calu-3 cells) mdpi.com | Anti-MERS-CoV IC₅₀ (μM) (Vero cells) mdpi.com | Anti-SARS-CoV IC₅₀ (μM) mdpi.com | Anti-SARS-CoV-2 IC₅₀ (μM) mdpi.com |

| Bufalin (B1668032) | 9547215 | 0.544 | 0.018 | 0.016 | 0.019 |

| Cinobufagin (B1669057) | 11969542 | 0.616 | 0.017 | Similar to Bufalin mdpi.com | Similar to Bufalin mdpi.com |

| Telocinobufagin | 259991 | 0.465 | 0.027 | Similar to Bufalin mdpi.com | Similar to Bufalin mdpi.com |

| Bufotalin | 12302120 | 1.630 | 0.063 | Similar to Bufalin mdpi.com | Similar to Bufalin mdpi.com |

| Cinobufotalin | 259776 | 3.958 | 0.23 | Comparatively Low mdpi.com | Comparatively Low mdpi.com |

| Resibufogenin | 6917974 | 15.970 | 1.612 | Comparatively Low mdpi.com | Comparatively Low mdpi.com |

| Digitoxin | 441207 | 1.498 | 0.067 | Similar to Bufalin mdpi.com | Similar to Bufalin mdpi.com |

Note: "Similar to Bufalin" and "Comparatively Low" are based on the qualitative descriptions in the source mdpi.com. Specific IC₅₀ values were not provided for all compounds against SARS-CoV and SARS-CoV-2 in the text snippet.

Synthesis and Chemical Modification of Bufotalin Derivatives

Total Synthesis Approaches to Bufotalin and Related Bufadienolides

Total synthesis provides a route to bufadienolides that is not dependent on natural sources, allowing for the creation of analogs not found in nature. Early total syntheses of bufadienolides were reported in the 1970s and 1980s. acs.org More recently, unified total synthesis approaches have been developed to produce multiple bufadienolides, including bufalin (B1668032), bufogenin (B7979643) B, bufotalin, vulgarobufotoxin, and 3-(N-succinyl argininyl) bufotalin. researchgate.netacs.orgnih.govresearchgate.netacs.orgacs.orgscilit.com

One unified total synthesis strategy involved the construction of a steroidal ABCD ring system, followed by cross-coupling of the D ring with a 2-pyrone moiety. researchgate.netacs.orgnih.govresearchgate.netacs.orgacs.org A key intermediate in the synthesis of bufotalin and other bufadienolides is a C16β-alcohol, which can be obtained through stereoselective hydride addition. acs.orgacs.org For the synthesis of bufotalin, this C16-alcohol intermediate is acetylated before deprotection of silyl (B83357) protecting groups. acs.orgacs.org

Another approach to bufotalin derivatives has featured β16-oxidation. nih.govchemrxiv.org This synthesis can start from a building block that is transformed into a pyrone-containing intermediate. nih.gov This intermediate is then subjected to a β14-OH-directed epoxidation followed by a House-Meinwald rearrangement to establish the β17-stereochemistry. nih.gov

Total synthesis efforts have also focused on constructing the characteristic six-membered lactone ring at the C-17β position. researchgate.netacs.org Some strategies involve tedious stepwise manipulations from linear or simpler precursors. acs.org Advances in synthesis, including chemical and biocatalytic methods, such as C14α-hydroxylation and novel coupling techniques, have aimed to streamline production and enhance yield. nih.gov

Semisynthetic Strategies for Novel Bufotalin Analogs

Semisynthetic strategies involve modifying naturally occurring bufadienolides to create novel analogs. This approach is often more efficient than total synthesis for generating a library of derivatives. Research on semisynthetic derivatives is focused on finding compounds with potentially improved properties, such as enhanced biological activity or reduced toxicity. researchgate.net

Semisynthetic modification can target different parts of the bufadienolide structure, including the glycone, the pyrone ring, or other positions on the steroid core. biorxiv.org For bufadienolides, structural modification is explored to improve properties like solubility and bioavailability. nih.gov

Examples of semisynthetic modifications include the preparation of lactam derivatives from bufadienolides lactones. nih.govresearchgate.net This transformation involves altering the lactone structure. nih.gov Studies have shown that the resulting lactam derivatives can exhibit different levels of activity compared to their lactone precursors. nih.govresearchgate.net

Semisynthetic approaches have also been used to create derivatives with altered functional groups or structural motifs to investigate their impact on biological activity. mdpi.com

Design and Synthesis of Modified Bufotalin Derivatives with Enhanced Biological Profiles

The design and synthesis of modified bufotalin derivatives are driven by the goal of enhancing their biological profiles, such as increasing potency or improving pharmacokinetic properties. biorxiv.org Structure-activity relationship (SAR) studies guide the design of these modifications. researchgate.netnih.govnih.gov

Chemical modifications can significantly impact the anticancer potency of cardiac glycosides, including bufadienolides. biorxiv.org Strategies for enhancing solubility and bioavailability through structural alteration are a key area of research. nih.gov

Esterification and amide derivatization are common strategies for modifying compounds to alter their properties. libretexts.orgajchem-a.comtoagosei.co.jpnih.govscience.gov

For bufotalin, esterification can occur at hydroxyl groups present in the molecule, such as the C16β-hydroxyl group, which is acetylated in bufotalin itself. wikipedia.orgacs.orgacs.org Bufotalin is the C16O-acetylated form of bufogenin B. acs.org Another example is bufotoxin, which is obtained if bufotalin is esterified with suberyl arginine at the C3 position. wikipedia.orgrsc.org The synthesis of the 3-suberylarginine conjugate of bufotalin has been reported. rsc.org

Amide derivatives can be prepared through the reaction of carboxylic acids with amines, often facilitated by coupling agents. ajchem-a.com While the direct amide derivatization of bufotalin was not explicitly detailed in the search results, the concept of preparing amide derivatives from compounds containing carboxyl groups or through the transformation of lactones to lactams is a relevant chemical modification strategy explored for bufadienolides. nih.govresearchgate.netajchem-a.comnih.gov The transformation of bufadienolide lactones into lactam derivatives has been achieved through chemical modification. nih.govresearchgate.net

The introduction of unique structural motifs into bufotalin derivatives is explored to modulate their biological activity and potentially overcome limitations of the parent compound. This can involve altering the existing ring system or adding new functional groups.

While specific examples of introducing entirely unique structural motifs into bufotalin beyond typical derivatization were not extensively detailed in the search results, the synthesis of bufadienolide analogs with modified A/B rings or altered oxygen substituents in abnormal configurations demonstrates efforts to explore the impact of structural changes on activity. researchgate.net For instance, the synthesis of 14-epi-bufotalin acetate (B1210297) involved epoxidation and reduction steps to introduce a modified configuration. The creation of 19-norbufadienolides with rearranged A/B rings also illustrates the exploration of novel structural variations. researchgate.net

The synthesis of bufalin derivatives with modified enone structures, such as bufalin 2,3-ene and bufalin 3,4-ene, by reaction with Ishikawa's reagent, represents the introduction of new double bond positions as structural motifs. mdpi.com These modifications aimed to synthesize derivatives with potentially reduced toxicity. mdpi.com

Preclinical Therapeutic Potential of Bufotalin

Efficacy in In Vitro Cancer Models

Bufotalin has shown promising anti-cancer effects in numerous in vitro studies across different cancer types. It has been reported to have potent inhibitory effects on human hepatocellular carcinoma (HCC) cell lines, including Hep3B and HepG2 cells. Specifically, Bufotalin displayed potent anti-hepatoma activity, even in doxorubicin-induced multidrug-resistant HepG2 cells (R-HepG2), showing better performance compared to other components of ChanSu nih.gov. The inhibition rate of Bufotalin for Hep3B cells has been reported to reach 80% nih.gov.

In glioblastoma (GBM) cells, Bufotalin inhibits proliferation and epithelial-mesenchymal transition (EMT) while triggering apoptosis in cell lines such as U87 and U251 researchgate.netnih.gov. This effect is associated with the induction of mitochondrial dysfunction and decreased phosphorylation of Akt, potentially via increased reactive oxygen species (ROS) production researchgate.netnih.gov.

Studies on melanoma cells, specifically A375, indicate that Bufotalin can induce cell cycle arrest at the G2/M phase and promote apoptosis nih.govresearchgate.net. The induction of apoptosis involves the mitochondrial apoptosis pathway and inhibition of AKT phosphorylation nih.gov. Bufotalin increases BAX expression, decreases BCL-2 expression, and upregulates caspase-3/-9, leading to A375 cell apoptosis researchgate.net.

Bufotalin has also demonstrated efficacy in colorectal cancer cell lines. Bufadienolide monomers, including Bufotalin, have shown anti-metastasis and growth inhibitory effects sci-hub.se.

In breast cancer, Bufotalin has been investigated for its anti-proliferative and anti-metastatic activities in triple-negative breast cancer (TNBC) cell lines like MDA-MB-231 and HCC1937 researchgate.net. It potently inhibits the proliferation of these cells by promoting cell cycle arrest and caspase-mediated apoptosis researchgate.net. The anti-cancer effect in TNBC cells is linked to the downregulation of the signal transducer and activator of the transcription 3 (STAT3) signaling pathway researchgate.net.

For osteosarcoma, Bufotalin induces apoptosis in U2OS cells, which is associated with endoplasmic reticulum (ER) stress activation nih.govsci-hub.se. While mild ER stress can be pro-survival, prolonged or severe ER stress can promote apoptosis nih.gov.

Bufotalin has also been shown to induce p53-mediated apoptosis in esophageal squamous cell carcinoma (ESCC) cells nih.gov.

Here is a summary of Bufotalin's efficacy in various in vitro cancer models:

| Cancer Type | Cell Lines Tested | Key In Vitro Effects | Proposed Mechanisms |

| Hepatocellular Carcinoma (HCC) | HepG2, R-HepG2, Hep3B | Inhibition of proliferation, potent anti-hepatoma activity (including MDR cells) nih.gov | Apoptosis induction, cell cycle arrest at G2/M, inhibition of Akt-mediated pathway, upregulation of p53 nih.gov |

| Glioblastoma (GBM) | U87, U251 | Inhibition of proliferation and EMT, induction of apoptosis researchgate.netnih.gov | Mitochondrial dysfunction, decreased Akt phosphorylation, increased ROS production researchgate.netnih.gov |

| Melanoma | A375 | Inhibition of proliferation, induction of apoptosis, cell cycle arrest at G2/M nih.govresearchgate.net | Mitochondrial apoptosis pathway, inhibition of AKT phosphorylation, upregulation of BAX, downregulation of BCL-2 nih.govresearchgate.net |

| Colorectal Cancer | SW480, HCT-116 (Resibufogenin data) | Anti-metastasis and growth inhibitory effects sci-hub.se | Triggering RIP3-dependent necroptosis (shown for Resibufogenin) sci-hub.se |

| Breast Cancer (Triple-Negative) | MDA-MB-231, HCC1937 | Inhibition of proliferation and metastasis, induction of apoptosis, cell cycle arrest | Caspase-mediated apoptosis, downregulation of STAT3 signaling pathway researchgate.net |

| Osteosarcoma | U2OS | Induction of apoptosis nih.govsci-hub.se | Endoplasmic reticulum (ER) stress activation nih.govsci-hub.se |

| Esophageal Squamous Cell Carcinoma (ESCC) | Not specified in snippets for Bufotalin | Induction of apoptosis nih.gov | p53-mediated apoptosis nih.gov |

Efficacy in In Vivo Animal Xenograft Models

Preclinical studies utilizing in vivo animal xenograft models have further supported the anti-tumor potential of Bufotalin observed in in vitro settings.

In a multidrug-resistant HepG2 cell xenograft mouse model (R-HepG2), Bufotalin significantly inhibited tumor growth without causing body weight loss or marked effects on the spleen index sci-hub.sedovepress.com.

Bufotalin has also demonstrated efficacy in inhibiting tumor growth in osteosarcoma xenograft models. Compared to the vehicle control group, tumor growth in U2OS cell mice xenografts was significantly decreased after treatment with Bufotalin at doses of 0.5 and 1 mg/kg/d sci-hub.se.

Furthermore, studies in glioblastoma xenograft models using U87 cells have shown that Bufotalin can inhibit tumor growth in vivo. researchgate.netnih.gov

Synergistic Effects with Established Chemotherapeutic Agents in Preclinical Settings

Bufotalin has shown the ability to enhance the effects of established chemotherapeutic agents in preclinical studies.

In glioblastoma, Bufotalin can significantly augment the chemosensitivity of GBM cells to Temozolomide (TMZ) both in vitro and in vivo researchgate.netnih.gov. This synergistic effect offers potential value for the treatment of GBM patients researchgate.netnih.gov. The mechanism involves Bufotalin enhancing TMZ-induced DNA damage through the induction of ROS overproduction and promoting mitochondrial dysfunction via the AKT signaling pathway researchgate.netnih.gov.

Additionally, Bufotalin-induced apoptosis has been shown to be amplified in a synergistic manner by the Akt inhibitor LY294002 or by using an siRNA targeting Akt dovepress.com.

Challenges and Future Directions in Bufotalin Research

Elucidation of Comprehensive Molecular Mechanisms in Diverse Cell Systems

While studies have begun to uncover the molecular mechanisms of bufotalin, a comprehensive understanding across diverse cell systems is still needed. Research indicates that bufotalin can induce cell cycle arrest and apoptosis in various cancer cell lines, including melanoma, esophageal squamous cell carcinoma (ESCC), and gastric cancer cells. qdu.edu.cnfrontiersin.org For instance, bufotalin has been shown to induce G2/M phase cell cycle arrest and apoptosis in human malignant melanoma A375 cells through mechanisms involving the upregulation of ATM and Chk2 proteins and downregulation of CDC25C and CDK1. qdu.edu.cnfrontiersin.org In ESCC cells, bufotalin induces p53-mediated apoptosis. frontiersin.org It also promotes apoptosis in human gastric cancer BGC-823 cells. frontiersin.org

Bufotalin's effects extend to inhibiting proliferation, migration, and invasion in triple-negative breast cancer (TNBC) cells by promoting apoptosis and suppressing the STAT3/EMT axis. mdpi.comresearchgate.netnih.govnih.gov The compound has been observed to downregulate key epithelial-mesenchymal transition (EMT) biomarkers, matrix metalloproteinases (MMPs), and integrin α6 in TNBC cells. mdpi.comresearchgate.netnih.gov Furthermore, bufotalin can induce mitochondrial dysfunction and inhibit AKT phosphorylation by increasing reactive oxygen species (ROS) production in glioblastoma (GBM) cells, leading to apoptosis. nih.govdntb.gov.uaresearchgate.net It has also been shown to block the ITGB4/FAK/ERK pathway in glioblastoma. nih.govdntb.gov.ua In hepatocellular carcinoma (HCC) cells, bufotalin induces apoptosis through the inhibition of the Akt-mediated signaling pathway and causes G2/M phase cell cycle arrest with upregulated p53 gene expression. frontiersin.org Bufotalin also exhibits potent anti-hepatoma activity against HepG2 cells and their doxorubicin-resistant counterparts. frontiersin.org

Future research should aim to systematically map the intricate signaling networks affected by bufotalin in a wider range of cancer types and normal cells to understand its selectivity and potential off-target effects. Elucidating the context-dependent nature of its interactions with various cellular pathways, such as PI3K/Akt, JAK/STAT, and NF-κB, is crucial for predicting its therapeutic outcomes and potential drug combinations. researchgate.netnih.govsci-hub.se

Further Characterization of In Vivo Efficacy and Mechanisms in Animal Models